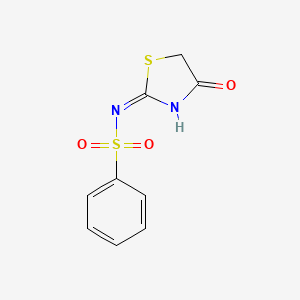

(Z)-N-(4-Oxothiazolidin-2-ylidene)benzenesulfonamide

Description

(NE)-N-(4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide is a sulfonamide derivative featuring a thiazolidinone core (4-oxo-1,3-thiazolidin-2-ylidene) linked to a benzenesulfonamide group. The thiazolidinone ring is critical for its structural stability and pharmacophoric interactions, while the sulfonamide group enhances solubility and bioavailability .

Properties

CAS No. |

1804-39-3 |

|---|---|

Molecular Formula |

C9H8N2O3S2 |

Molecular Weight |

256.3 g/mol |

IUPAC Name |

(NZ)-N-(4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide |

InChI |

InChI=1S/C9H8N2O3S2/c12-8-6-15-9(10-8)11-16(13,14)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11,12) |

InChI Key |

ALWCPXXFGDVDCD-UHFFFAOYSA-N |

Isomeric SMILES |

C1C(=O)N/C(=N\S(=O)(=O)C2=CC=CC=C2)/S1 |

Canonical SMILES |

C1C(=O)NC(=NS(=O)(=O)C2=CC=CC=C2)S1 |

Origin of Product |

United States |

Preparation Methods

Formation of Thioureido Intermediate

Sulfanilamide reacts with an isothiocyanate derivative (R-NCS) in ethanol under reflux to form a thioureido intermediate. For example, cyclopropyl isothiocyanate reacts with sulfanilamide in ethanol at reflux for 48 hours to yield 4-(3-cyclopropylthioureido)benzenesulfonamide. This intermediate is critical for subsequent cyclization.

Reaction Conditions

Cyclization to Thiazolidinone Core

The thioureido intermediate undergoes cyclization with α-halo carbonyl compounds (e.g., chloroacetic acid, ethyl bromoacetate) in acetic acid or ethanol. For instance, refluxing 4-(3-cyclopropylthioureido)benzenesulfonamide with ethyl bromoacetate and sodium acetate in acetic acid for 24 hours produces the thiazolidinone ring via intramolecular nucleophilic substitution.

Key Steps

- Activation: Sodium acetate deprotonates the thioamide nitrogen, enhancing nucleophilicity.

- Cyclization: The α-halo carbonyl compound attacks the thiourea sulfur, forming the five-membered thiazolidinone ring.

Representative Data

| Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Chloroacetic acid | Acetic acid | 24 | 72 |

| Ethyl bromoacetate | Ethanol | 48 | 68 |

Alternative Cyclization Strategies

Use of Diethylbromomalonate

Diethylbromomalonate offers a route to 5-ester-substituted thiazolidinones. Refluxing the thioureido intermediate with diethylbromomalonate in acetic acid introduces an ester group at position 5 of the thiazolidinone ring, as confirmed by $$^{1}\text{H}$$-NMR signals at δ 4.04–4.16 ppm for the methylene group.

Maleic Anhydride-Mediated Cyclization

Maleic anhydride facilitates the synthesis of carboxylic acid-functionalized derivatives. Refluxing Schiff base intermediates with maleic anhydride in acetic acid yields compounds with a carboxylic acid group (δ 10.75–10.86 ppm in $$^{1}\text{H}$$-NMR).

Hybrid Synthesis with Isatin Derivatives

Recent work incorporates isatin moieties to enhance bioactivity. A 2025 study synthesized thiazolidinone-isatin hybrids by conjugating 4-(3-cyclopropylthioureido)benzenesulfonamide with isatin derivatives via a Knoevenagel condensation.

Procedure

- Condensation: Isatin reacts with malononitrile in ethanol at 80°C for 6 hours.

- Conjugation: The isatin-malononitrile adduct couples with the thiazolidinone intermediate using DCC/DMAP.

Characterization and Analytical Data

Spectroscopic Confirmation

X-ray Crystallography

Single-crystal X-ray analysis of 4-(3-methyl-4-oxo-thiazolidin-2-ylideneamino)benzenesulfonamide confirms the planar thiazolidinone ring and intermolecular hydrogen bonding between sulfonamide and carbonyl groups.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Conventional | High yield, scalable | Long reaction times (24–48 h) |

| Diethylbromomalonate | Introduces ester functionality | Requires purification steps |

| Isatin hybrid | Enhanced bioactivity | Lower yields (55–65%) |

Chemical Reactions Analysis

Types of Reactions

(NE)-N-(4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted sulfonamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its thiazolidinone structure, which is known for its biological activity. The thiazolidinone ring contributes to the compound's ability to interact with biological targets, making it a subject of interest for drug development.

Pharmacological Applications

-

Antimicrobial Activity :

- Studies have shown that derivatives of thiazolidinones exhibit significant antimicrobial properties. The sulfonamide group enhances the compound's ability to inhibit bacterial growth, making it a potential candidate for developing new antibiotics .

- A specific study reported the synthesis of thiazolidinone derivatives that demonstrated promising activity against various bacterial strains, indicating the potential for (NE)-N-(4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide in treating infections .

-

Anti-inflammatory Effects :

- Research has indicated that compounds containing the thiazolidinone moiety possess anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines, which are crucial in inflammatory responses .

- Case studies have highlighted the efficacy of these compounds in reducing inflammation in animal models, suggesting potential therapeutic applications in conditions such as arthritis and other inflammatory diseases .

-

Anticancer Potential :

- The compound has shown promise in preclinical studies as an anticancer agent. Its ability to induce apoptosis in cancer cells has been documented, particularly in studies focusing on breast and prostate cancer cell lines. The thiazolidinone scaffold is believed to play a crucial role in this activity .

- Further research is needed to fully understand the mechanisms and optimize its use in oncology.

Material Science Applications

- Polymer Chemistry :

- The unique chemical structure of (NE)-N-(4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength .

- Research has explored its use in creating advanced materials with specific functionalities, including self-healing properties and improved conductivity.

Table of Applications

Mechanism of Action

The mechanism of action of (NE)-N-(4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis or disruption of cell membrane integrity. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting key signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

Structural Analogues and Modifications

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical and Spectral Comparisons

Table 2: Physicochemical Data

Biological Activity

The compound (NE)-N-(4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide is a derivative of thiazolidinone, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and its structure features a thiazolidinone ring connected to a benzenesulfonamide moiety. The thiazolidinone framework is known for its biological significance, particularly in medicinal chemistry.

Antimicrobial Activity

Research has demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties against various pathogens. A study evaluating a series of thiazolidinone compounds found that the compound 4d showed a minimum inhibitory concentration (MIC) range of 10.7-21.4 μmol/mL against multiple bacterial strains, while the minimum bactericidal concentration (MBC) ranged from 21.4-40.2 μmol/mL .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound | MIC (μmol/mL) | MBC (μmol/mL) |

|---|---|---|

| 4d | 10.7 - 21.4 | 21.4 - 40.2 |

| 4p | Not reported | High activity |

| 3h | Not reported | High activity |

Antifungal Activity

The compound has also shown promising antifungal activity. In a recent study, derivatives based on (NE)-N-(4-oxo-1,3-thiazolidin-2-ylidene) were synthesized and tested against phytopathogenic fungi. One notable derivative exhibited an effective concentration (EC50) of 0.85 µg/mL against Alternaria solani and 2.29 µg/mL against Phoma lingam, indicating strong potential as a fungicide .

Anticancer Activity

The anticancer potential of thiazolidinone derivatives has been explored extensively. A study evaluated several compounds for their antiproliferative effects on breast cancer (MCF-7) and colorectal cancer (Caco-2) cell lines. The compound 4c demonstrated an IC50 value of 3.96 ± 0.21 μM against MCF-7 cells, while another derivative showed an IC50 of 5.87 ± 0.37 μM against Caco-2 cells .

Table 2: Anticancer Activity of Thiazolidinone Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 4c | MCF-7 | 3.96 ± 0.21 |

| 4j | Caco-2 | 5.87 ± 0.37 |

The mechanism by which these compounds exert their biological effects often involves inhibition of specific enzymes or pathways crucial for pathogen survival or cancer cell proliferation. For instance, some derivatives have been shown to inhibit metalloenzymes such as carbonic anhydrase isoforms associated with tumor growth .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities of thiazolidinone derivatives:

- Antimicrobial Efficacy : A series of compounds were synthesized and evaluated for their antimicrobial properties against both bacterial and fungal strains, revealing significant activity across the board .

- Antifungal Studies : Research focusing on the fungicidal potential highlighted the efficacy of specific derivatives against common plant pathogens, suggesting applications in agricultural settings .

- Anticancer Research : Investigations into the anticancer properties revealed that certain compounds could induce apoptosis in cancer cells through modulation of apoptotic pathways .

Q & A

Q. What are the standard synthetic routes for (NE)-N-(4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide?

The synthesis typically involves condensation and cyclization reactions to construct the thiazolidinone core and sulfonamide moiety. A common approach includes:

- Step 1 : Condensation of a substituted benzaldehyde derivative with thiosemicarbazide to form a thiosemicarbazone intermediate.

- Step 2 : Cyclization with chloroacetic acid or derivatives under basic conditions to generate the thiazolidinone ring.

- Step 3 : Sulfonation using benzenesulfonyl chloride to introduce the sulfonamide group .

Critical parameters include pH control (basic conditions for sulfonation), solvent selection (e.g., anhydrous acetone for high yield), and temperature optimization (room temperature for cyclization). Purification often employs chromatography or recrystallization .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and stereochemistry. For example, the exocyclic double bond (C=Z) in the thiazolidinone ring shows distinct proton shifts (δ 5.91–7.49 ppm) .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O), ~1620 cm⁻¹ (C=N), and ~1350 cm⁻¹ (S=O) validate functional groups .

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, critical for confirming the Z-configuration of the exocyclic double bond. For example, C–S bond lengths of 1.73–1.76 Å confirm thiazolidinone ring geometry .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of this compound?

The exocyclic double bond and sulfonamide group are key to activity. Methodological insights include:

- Substituent Effects : Adding electron-withdrawing groups (e.g., -Cl) to the benzylidene moiety enhances antifungal activity by improving target binding. For example, EC50 values against Alternaria solani drop from 5.2 µg/mL (unsubstituted) to 0.85 µg/mL (chlorinated derivatives) .

- Stereochemical Control : The Z-configuration of the thiazolidinone double bond increases steric complementarity with fungal enzyme active sites, as shown via molecular docking .

- Sulfonamide Modifications : Replacing benzene with pyridine in the sulfonamide group improves solubility without compromising activity .

Q. What strategies resolve contradictions in pharmacological data across studies?

- Dose-Response Reproducibility : Use standardized assays (e.g., microbroth dilution for antifungal activity) with controls for pH, temperature, and solvent interference .

- Target Validation : Combine biochemical assays (e.g., enzyme inhibition) with in silico studies (molecular dynamics) to confirm mechanism. For example, discrepancies in IC50 values for carbonic anhydrase inhibition may arise from assay pH differences; adjusting to physiological pH (7.4) resolves inconsistencies .

- Meta-Analysis : Cross-reference crystallographic data (e.g., bond angles from SHELX refinements) with activity trends to identify structural outliers .

Q. How can crystallographic data (e.g., SHELX) clarify structure-activity relationships?

- Bond Angle Analysis : SHELXL-refined structures reveal that thiazolidinone ring puckering (e.g., dihedral angles of 5.7°–12.3°) correlates with enhanced enzyme binding. Flattened rings reduce steric hindrance for hydrophobic pockets .

- Hydrogen Bond Networks : Crystallography identifies key interactions, such as N–H···O bonds between the sulfonamide and kinase residues (distance: 2.8–3.1 Å), which guide rational drug design .

- Polymorph Screening : SHELX-driven structure solutions distinguish bioactive polymorphs from inactive forms by comparing unit cell parameters (e.g., triclinic vs. monoclinic systems) .

Methodological Recommendations

- Synthesis : Prioritize anhydrous conditions for cyclization to prevent hydrolysis of the thiazolidinone ring .

- Characterization : Combine NMR (for dynamic stereochemistry) with X-ray crystallography (static structure) for full conformational analysis .

- Biological Assays : Include positive controls (e.g., fluconazole for antifungal studies) and validate targets using CRISPR knockouts to reduce off-target noise .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.